Prepro VIP (111-122), human

Description

Properties

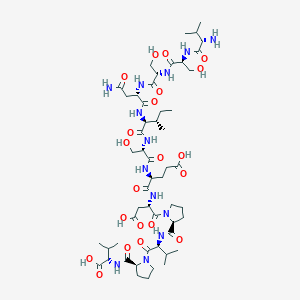

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H87N13O21/c1-9-26(8)41(64-43(76)28(18-35(54)70)57-45(78)30(20-67)59-46(79)31(21-68)60-49(82)38(55)23(2)3)50(83)61-32(22-69)44(77)56-27(14-15-36(71)72)42(75)58-29(19-37(73)74)51(84)65-16-10-12-33(65)47(80)62-39(24(4)5)52(85)66-17-11-13-34(66)48(81)63-40(25(6)7)53(86)87/h23-34,38-41,67-69H,9-22,55H2,1-8H3,(H2,54,70)(H,56,77)(H,57,78)(H,58,75)(H,59,79)(H,60,82)(H,61,83)(H,62,80)(H,63,81)(H,64,76)(H,71,72)(H,73,74)(H,86,87)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKDGJFKJBWDQK-FYKWFVNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H87N13O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153836 | |

| Record name | Preprovasoactive intestinal peptide (111-122) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123025-94-5 | |

| Record name | Preprovasoactive intestinal peptide (111-122) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123025945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Preprovasoactive intestinal peptide (111-122) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prepro VIP (111-122) Human: A Technical Guide on its Core Characteristics and Investigated Functions

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Introduction: Prepro Vasoactive Intestinal Peptide (Prepro VIP) is a precursor protein that undergoes post-translational processing to yield several bioactive peptides, most notably Vasoactive Intestinal Peptide (VIP). This technical guide focuses on a specific fragment of this precursor, Prepro VIP (111-122), a 12-amino acid peptide. While VIP and other derivatives of Prepro VIP have well-characterized physiological roles, the function of Prepro VIP (111-122) remains enigmatic. This document synthesizes the current scientific understanding of this peptide, presenting its known localizations, investigated biological activities, and the experimental methodologies employed in its study.

Physicochemical Properties and Localization

Prepro VIP (111-122) is a peptide fragment corresponding to amino acid residues 111-122 of the human Prepro VIP protein.

| Property | Value |

| Amino Acid Sequence | Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val |

| Molecular Weight | ~1242.35 g/mol |

| CAS Number | 123025-94-5 |

The presence of Prepro VIP (111-122) has been identified in various neuronal tissues, often co-localized with VIP and other peptides derived from the same precursor. This suggests its generation is a consequence of the normal processing of Prepro VIP.

Table 1: Reported Tissue Distribution of Prepro VIP (111-122) Immunoreactivity

| Tissue/Organ System | Species | Method of Detection | Reference |

| Female Genital Tract | Human | Radioimmunoassay, Immunohistochemistry | [1] |

| Gastrointestinal Tract | Rat | Radioimmunoassay, Chromatography, Immunohistochemistry | [2] |

| Cerebral Cortex | Mouse | Chromatography, Radioimmunoassay, Immunohistochemistry | [3] |

| Suprachiasmatic Nucleus | Mouse | Chromatography, Radioimmunoassay, Immunohistochemistry | [3] |

| Cerebral Blood Vessels | Rat | Immunohistochemistry | |

| Pineal Gland | Mouse | Immunohistochemistry, Radioimmunoassay | [4] |

Investigated Biological Functions

Current research indicates that Prepro VIP (111-122) may not possess direct biological activity in the contexts studied so far. It is often referred to as a "spacer peptide" generated during the cleavage of Prepro VIP into functional peptides like Peptide Histidine Methionine (PHM) and VIP.[5]

Effect on Smooth Muscle Activity

A key study investigated the direct effect of Prepro VIP (111-122) on smooth muscle contractility.

Table 2: Effect of Prepro VIP (111-122) on Human Fallopian Tube Smooth Muscle Activity

| Peptide | Concentration | Effect on Spontaneous Contractions | Reference |

| Prepro VIP (111-122) | Not specified | No significant inhibition | [1] |

| VIP | Not specified | Inhibition | [1] |

This lack of effect on smooth muscle, in stark contrast to the potent relaxant effects of VIP, supports the hypothesis that Prepro VIP (111-122) is an inactive byproduct of precursor processing.[1]

Signaling Pathways: The Uncharted Territory

To date, no specific receptor or signaling pathway has been identified for Prepro VIP (111-122). The absence of a discernible biological effect in studied systems suggests that it may not interact with cell surface receptors in a manner that elicits a downstream signal.

References

- 1. PreproVIP-derived peptides in the human female genital tract: expression and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of prepro-VIP derived peptides in the gastrointestinal tract of normal, hypothyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentrations and distribution of vasoactive intestinal peptide (VIP), peptide histidine isoleucine (PHI) and peptide histidine valine (PHV) in the cerebral cortex and the suprachiasmatic nucleus of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The presence of nerve fibers immunoreactive for vasoactive intestinal peptide (VIP), peptide histidine isoleucine (PHI), and preproVIP(111-122) in the mouse pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

The Enigmatic Spacer: Unraveling the Biological Role of Prepro VIP (111-122)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a well-characterized neuropeptide with a wide array of physiological functions, making it a subject of intense research and a potential target for therapeutic development. VIP, along with Peptide Histidine Methionine (PHM) in humans, is derived from a larger precursor protein, prepro-VIP. The processing of this precursor is a complex and tissue-specific event, yielding multiple peptide fragments. Among these is a spacer peptide, Prepro VIP (111-122), a 12-amino acid sequence (H-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val-OH) located between the PHM and VIP sequences.[1] Despite its consistent presence as a product of prepro-VIP processing, the specific biological role of Prepro VIP (111-122) has remained largely elusive, with early research suggesting it may be a mere byproduct of precursor processing.[2] This guide provides an in-depth technical overview of the current understanding of the Prepro VIP (111-122) spacer peptide, summarizing key experimental findings, detailing relevant methodologies, and exploring its potential, yet unconfirmed, physiological significance.

Physicochemical Properties

A summary of the basic physicochemical properties of the human Prepro VIP (111-122) peptide is provided in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | H-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val-OH | [1] |

| Molecular Formula | C₅₃H₈₇N₁₃O₂₁ | [3] |

| Molecular Weight | 1242.33 g/mol | [3] |

| CAS Number | 123025-94-5 | [3] |

Tissue Distribution and Concentration

Immunohistochemical and radioimmunoassay studies have demonstrated the presence of Prepro VIP (111-122) in various tissues, often co-localized with VIP and PHM. This suggests that the processing of prepro-VIP to release this spacer peptide is a common event in these tissues.

Quantitative Data on Tissue Concentration

The following table summarizes the reported concentrations of Prepro VIP (111-122) immunoreactivity in various mouse tissues.

| Tissue | Concentration (pmol/g) | Reference |

| Pineal Gland | 2.0 | [4] |

| Cerebral Cortex | Moderate (relative to VIP) | |

| Suprachiasmatic Nucleus (SCN) | ~3x higher than Cerebral Cortex | [5] |

These findings indicate that Prepro VIP (111-122) is not rapidly degraded and can accumulate to measurable levels in specific tissues, particularly in the central nervous system. The significantly higher concentration in the SCN compared to the cerebral cortex suggests a potential, yet undefined, role in this specific brain region.[5]

Biological Activity: An Unclear Picture

To date, definitive evidence for a specific biological function of Prepro VIP (111-122) is lacking. The primary investigation into its direct physiological effects yielded negative results.

In Vitro Smooth Muscle Activity

An in vitro study on the human female genital tract investigated the effect of Prepro VIP (111-122) on smooth muscle activity. The key findings are summarized below.

| Tissue Preparation | Peptide Tested | Concentration Range | Observed Effect | Reference |

| Human Fallopian Tube Smooth Muscle | Prepro VIP (111-122) | Not specified | No significant inhibition of smooth muscle activity | [6] |

| Human Fallopian Tube Smooth Muscle | VIP | Not specified | Significant, dose-dependent inhibition of smooth muscle activity | [7] |

This study highlights a clear distinction between the biological activity of VIP and the Prepro VIP (111-122) spacer peptide in this experimental model.[6] While VIP is a potent relaxant of smooth muscle, the spacer peptide did not exhibit similar activity.

The Context of Prepro-VIP Processing

The significance of Prepro VIP (111-122) may not lie in a direct, independent biological activity but rather in the process of prepro-VIP maturation itself. The tissue-specific processing of prohormones is a critical mechanism for generating diverse biological activities from a single gene product.[8]

Prepro-VIP Processing Pathway

The following diagram illustrates the general proteolytic processing of human prepro-VIP.

The presence of the Prepro VIP (111-122) peptide in various tissues confirms that the cleavage sites flanking this spacer are recognized and utilized by prohormone convertases. The differential concentrations of the various prepro-VIP-derived peptides in different tissues suggest that the efficiency and specificity of this processing may be regulated in a tissue-specific manner.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide representative protocols for the key experiments cited in the study of Prepro VIP (111-122).

Radioimmunoassay (RIA) for Peptide Quantification

This protocol outlines a general procedure for the competitive RIA used to determine the concentration of Prepro VIP (111-122) in tissue extracts.[10][11][12]

1. Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA) and 0.01% sodium azide.

-

Standard Peptide: Lyophilized synthetic Prepro VIP (111-122) of known purity, reconstituted in assay buffer to a stock concentration of 1 µg/mL and serially diluted to create a standard curve (e.g., 1-1000 pg/mL).

-

Primary Antibody: Rabbit anti-Prepro VIP (111-122) serum, diluted in assay buffer to a concentration that binds 30-50% of the radiolabeled tracer in the absence of unlabeled peptide.

-

Radiolabeled Tracer: ¹²⁵I-labeled Prepro VIP (111-122), diluted in assay buffer to a final radioactivity of ~10,000 counts per minute (CPM) per tube.

-

Second Antibody: Goat anti-rabbit IgG, diluted in assay buffer.

-

Precipitating Reagent: Polyethylene glycol (PEG) solution.

2. Assay Procedure:

-

Pipette 100 µL of standard, sample (tissue extract), or quality control into appropriately labeled polypropylene tubes.

-

Add 100 µL of primary antibody to each tube.

-

Vortex and incubate for 24 hours at 4°C.

-

Add 100 µL of radiolabeled tracer to each tube.

-

Vortex and incubate for another 24 hours at 4°C.

-

Add 100 µL of second antibody and 1 mL of precipitating reagent.

-

Vortex and incubate for 2 hours at 4°C.

-

Centrifuge at 3000 x g for 30 minutes at 4°C.

-

Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

3. Data Analysis:

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide.

-

Determine the concentration of Prepro VIP (111-122) in the samples by interpolating their percentage of bound tracer on the standard curve.

Immunohistochemistry (IHC) for Peptide Localization

This protocol describes a general method for the visualization of Prepro VIP (111-122) in paraffin-embedded tissue sections.[13][14]

1. Tissue Preparation:

-

Fix fresh tissue in 4% paraformaldehyde in PBS for 24 hours at 4°C.

-

Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).

-

Clear the tissue in xylene.

-

Infiltrate and embed the tissue in paraffin wax.

-

Cut 5-10 µm thick sections using a microtome and mount on charged glass slides.

2. Staining Procedure:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

-

Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

-

Incubate with the primary antibody (rabbit anti-Prepro VIP (111-122)) diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Wash with PBS.

-

Develop the color with a diaminobenzidine (DAB) substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount with a permanent mounting medium.

3. Visualization:

-

Examine the slides under a light microscope to determine the localization and distribution of Prepro VIP (111-122) immunoreactivity.

In Vitro Smooth Muscle Contraction Assay

This protocol provides a general framework for assessing the effect of Prepro VIP (111-122) on smooth muscle contractility in an organ bath setup.[15][16][17]

1. Tissue Preparation:

-

Obtain fresh smooth muscle tissue (e.g., from the human Fallopian tube) and place it in ice-cold Krebs-Ringer bicarbonate buffer.

-

Dissect muscle strips of approximately 2x10 mm.

2. Experimental Setup:

-

Mount the muscle strips in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Connect one end of the muscle strip to a fixed hook and the other end to an isometric force transducer.

-

Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 10 mN, with buffer changes every 15 minutes.

3. Contraction Measurement:

-

Induce a stable contraction with a contractile agent (e.g., potassium chloride or a relevant agonist).

-

Once a stable plateau is reached, add cumulative concentrations of Prepro VIP (111-122) or VIP (as a positive control) to the organ bath.

-

Record the changes in isometric tension.

4. Data Analysis:

-

Express the relaxation induced by the peptides as a percentage of the pre-contraction induced by the contractile agent.

-

Construct concentration-response curves to determine the potency and efficacy of the peptides.

Logical Workflow for Investigating an Orphan Peptide

The investigation of an "orphan" peptide like Prepro VIP (111-122), for which a function is not known, typically follows a logical progression.

Future Directions and Conclusion

The biological role of the Prepro VIP (111-122) spacer peptide remains an open question in the field of neuropeptide research. While direct, potent bioactivity has not been demonstrated, its consistent presence in various tissues warrants further investigation. Future research efforts could focus on:

-

Receptor Deorphanization: High-throughput screening against a panel of orphan G-protein coupled receptors (GPCRs) could identify a specific receptor for Prepro VIP (111-122).

-

Modulatory Role: Investigating whether this peptide can modulate the binding or signaling of VIP or PHM at their respective receptors.

-

Central Nervous System Effects: Given its relatively high concentration in the SCN, studies on its potential role in circadian rhythm regulation or other neuronal functions are warranted.

-

Role in Precursor Processing: Exploring whether the spacer peptide itself has a role in guiding the folding or cleavage of the prepro-VIP precursor.

References

- 1. academic.oup.com [academic.oup.com]

- 2. peptide.com [peptide.com]

- 3. xcessbio.com [xcessbio.com]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. Peptide Histidine Valine - Explore the Science & Experts | ideXlab [idexlab.com]

- 6. PreproVIP-derived peptides in the human female genital tract: expression and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide hormone expression and precursor processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a novel prepro VIP derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solution radioimmunoassay of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peptide radioimmunoassay (ria) | PDF [slideshare.net]

- 12. protocols.io [protocols.io]

- 13. Learn: immunohistochemistry - The Human Protein Atlas [proteinatlas.org]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. researchgate.net [researchgate.net]

- 16. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

An In-depth Technical Guide to Human Prepro VIP (111-122)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the human peptide Prepro Vasoactive Intestinal Peptide (VIP) (111-122). This 12-amino acid sequence, VSSNISEDPVPV, is a spacer peptide derived from the post-translational processing of Prepro VIP, the precursor to the well-characterized neuropeptide VIP. While historically considered to have no known functional significance, its consistent presence across various tissues warrants a closer examination of its potential biological roles. This guide summarizes its fundamental properties, tissue distribution, and the experimental methodologies employed in its study. A predicted three-dimensional structure is also presented to facilitate further investigation into its structure-function relationship.

Core Data

Peptide Sequence and Physicochemical Properties

The fundamental characteristics of human Prepro VIP (111-122) are summarized in the table below. This information is critical for its synthesis, purification, and use in experimental settings.

| Property | Value | Reference |

| Amino Acid Sequence | Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val | [1][2] |

| One-Letter Code | VSSNISEDPVPV | [1][2] |

| Molecular Formula | C₅₃H₈₇N₁₃O₂₁ | [3] |

| Molecular Weight | 1242.35 g/mol | [3] |

| Theoretical Isoelectric Point (pI) | 3.01 | [3] |

| Grand Average of Hydropathicity (GRAVY) | 0.08 | [3] |

Tissue Distribution and Concentration

Prepro VIP (111-122) has been identified in various tissues, suggesting a broader presence than initially assumed for a "spacer" peptide. The following table summarizes its documented locations and, where available, its concentration. This distribution hints at potential localized functions that are yet to be elucidated.

| Tissue/Organism | Location | Concentration | Reference |

| Mouse | Pineal Gland | 2.0 pmol/g | [4][5] |

| Cerebral Cortex | ~3x lower than SCN | [6] | |

| Suprachiasmatic Nucleus (SCN) | Higher than cerebral cortex | [6] | |

| Rat | Gastrointestinal Tract | Present | [7] |

| Human | Male Urogenital Tract | Present in nerve fibers | [8] |

| Female Genital Tract | Present in neuronal elements | [9] | |

| Stomach, Nasal Mucosa, Urogenital System | High concentrations of a larger molecular form of PHM reactive to anti-Prepro VIP (111-122) | [10][11] |

Prepro VIP Processing and the Origin of the (111-122) Fragment

Prepro VIP (111-122) is a product of the complex post-translational processing of the 170-amino acid precursor, Prepro VIP. This process involves a series of enzymatic cleavages by prohormone convertases to release several bioactive peptides, including Peptide Histidine Methionine (PHM) and Vasoactive Intestinal Peptide (VIP). The (111-122) fragment is a spacer peptide located between the PHM and VIP sequences within the precursor.

Predicted 3D Structure

To provide insights into the potential structure-function relationship of Prepro VIP (111-122), a three-dimensional model was generated using a predictive server. The resulting structure provides a basis for designing experiments to probe its interaction with potential binding partners.

(A 3D model of the VSSNISEDPVPV peptide will be generated using a publicly available server in the subsequent step and a representation of the structure will be described here.)

Experimental Protocols

The study of Prepro VIP (111-122) has primarily relied on immunological techniques and peptide synthesis. The following sections provide detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis of VSSNISEDPVPV

The chemical synthesis of the VSSNISEDPVPV peptide is a prerequisite for raising antibodies and for use in in vitro and in vivo studies. The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (Val, Ser(tBu), Asn(Trt), Ile, Glu(OtBu), Asp(OtBu), Pro)

-

Rink Amide resin or pre-loaded Wang resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the VSSNISEDPVPV sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Radioimmunoassay (RIA) for Prepro VIP (111-122)

RIA is a highly sensitive technique used to quantify the concentration of Prepro VIP (111-122) in biological samples.

Materials:

-

Anti-Prepro VIP (111-122) antibody (primary antibody)

-

¹²⁵I-labeled Prepro VIP (111-122) (tracer)

-

Prepro VIP (111-122) standard solutions of known concentrations

-

Secondary antibody (e.g., goat anti-rabbit IgG)

-

Polyethylene glycol (PEG)

-

Assay buffer

-

Gamma counter

Procedure:

-

Assay Setup: In assay tubes, add a fixed amount of primary antibody and varying concentrations of the standard peptide or the unknown sample.

-

Incubation: Add a fixed amount of ¹²⁵I-labeled Prepro VIP (111-122) to each tube and incubate to allow for competitive binding between the labeled and unlabeled peptide for the antibody.

-

Precipitation: Add the secondary antibody and PEG to precipitate the primary antibody-antigen complexes.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated complexes.

-

Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Standard Curve and Quantification: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide. Determine the concentration of Prepro VIP (111-122) in the unknown samples by interpolating their radioactivity measurements on the standard curve.

Immunohistochemistry (IHC) for Prepro VIP (111-122)

IHC is used to visualize the localization of Prepro VIP (111-122) within tissue sections.

Materials:

-

Paraffin-embedded tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer)

-

Blocking solution (e.g., normal goat serum)

-

Anti-Prepro VIP (111-122) primary antibody

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

Chromogen substrate (e.g., DAB)

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites.

-

Blocking: Block non-specific binding sites with a blocking solution.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against Prepro VIP (111-122).

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody.

-

Signal Amplification: Incubate with the ABC reagent.

-

Visualization: Develop the color using a chromogen substrate.

-

Counterstaining and Mounting: Counterstain the nuclei with hematoxylin and mount the slides.

-

Microscopic Analysis: Examine the stained sections under a microscope to determine the localization of Prepro VIP (111-122).

Biological Activity and Signaling

Currently, there is limited information on the specific biological activity and signaling pathways of Prepro VIP (111-122). One study on the human female genital tract found that, unlike VIP, Prepro VIP (111-122) did not cause significant inhibition of smooth muscle activity[9]. This suggests that if it has a biological role, it is likely distinct from that of VIP.

The parent peptide, VIP, signals through G-protein coupled receptors (GPCRs), primarily VPAC1 and VPAC2, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). It is plausible that Prepro VIP (111-122) could modulate this pathway or interact with other signaling molecules, but this remains to be experimentally validated.

Conclusion and Future Directions

Prepro VIP (111-122) is a consistently processed and distributed peptide fragment whose specific biological function remains largely uncharacterized. The data presented in this guide provide a foundation for researchers to explore its potential roles. Future investigations should focus on:

-

Receptor Binding Studies: To identify potential receptors or binding partners for Prepro VIP (111-122).

-

Functional Assays: To screen for its effects on various cell types, particularly those in tissues where it is found in higher concentrations.

-

Structural Studies: Experimental determination of its three-dimensional structure to validate and refine predictive models.

-

Modulation of VIP Signaling: Investigating whether Prepro VIP (111-122) can act as an allosteric modulator of VIP receptors or compete for binding.

A deeper understanding of this enigmatic peptide may reveal novel signaling pathways and therapeutic targets.

References

- 1. xcessbio.com [xcessbio.com]

- 2. Prepro VIP (111-122), human - Creative Peptides [creative-peptides.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. preprovasoactive intestinal peptide (111-122) | 123025-94-5 [chemicalbook.com]

- 7. abcepta.com [abcepta.com]

- 8. Radioimmunoassays | Revvity [revvity.com]

- 9. Solution radioimmunoassay of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Characterization of a novel prepro VIP derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Expression of Prepro VIP (111-122) in Human Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of Prepro Vasoactive Intestinal Peptide (VIP) (111-122), a peptide derived from the precursor protein Prepro VIP. This document summarizes its tissue distribution, processing, and the methodologies used for its detection and quantification in human tissues.

Introduction

Prepro VIP is a precursor protein that is post-translationally processed to yield five distinct peptide fragments: Prepro VIP (22-79), Peptide Histidine Methionine (PHM), Prepro VIP (111-122), Vasoactive Intestinal Peptide (VIP), and Prepro VIP (156-170).[1][2] While VIP is a well-characterized neuropeptide with a wide range of biological functions, the other fragments, including Prepro VIP (111-122), are less understood. Current research indicates that Prepro VIP (111-122) has no known significant biological function. All five derived peptides, including Prepro VIP (111-122), have been identified in neuronal elements within various human tissues.[1][2][3]

Processing of Prepro VIP

The generation of Prepro VIP (111-122) is a result of the proteolytic processing of the 170-amino acid precursor protein, Prepro VIP. This process involves the cleavage of the precursor at specific sites by prohormone convertases. The diagram below illustrates the sequential processing of Prepro VIP into its constituent peptides.

Tissue Distribution of Prepro VIP (111-122)

| Tissue/Organ System | Finding | Reference |

| Gastrointestinal Tract | All five Prepro VIP-derived peptides, including Prepro VIP (111-122), are expressed in neuronal elements throughout the gut. The ratios between the peptides were found to be fairly constant. Lower concentrations of PHM and Prepro VIP (111-122) were noted in the gastric antrum, which may be due to the presence of a larger precursor form in this region. | [1] |

| Male Urogenital Tract | Prepro VIP (111-122) and other Prepro VIP-derived peptides are expressed in nerve fibers throughout the male urogenital tract. The highest abundance of these nerve fibers was observed in the prostate parenchyma and seminal vesicles. | [2] |

| Female Genital Tract | All Prepro VIP-derived peptides, including Prepro VIP (111-122), are expressed in neuronal elements throughout the female genital tract. These nerve fibers are located near the epithelial lining, perivascular tissue, and non-vascular smooth muscle. | [3] |

Experimental Protocols

The detection and quantification of Prepro VIP (111-122) in human tissues have been primarily achieved through radioimmunoassay and immunohistochemistry. The following sections provide detailed methodologies for these key experiments.

Radioimmunoassay (RIA) for Prepro VIP (111-122) Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as peptides, in biological samples.

Protocol:

-

Tissue Preparation: Human tissue samples are obtained and immediately frozen or processed to prevent peptide degradation. The tissue is weighed and homogenized in an appropriate extraction buffer (e.g., 1 M acetic acid).

-

Peptide Extraction: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptides is collected and may be further purified using techniques like solid-phase extraction.

-

Assay Setup:

-

A standard curve is prepared using known concentrations of synthetic Prepro VIP (111-122).

-

In a series of tubes, the tissue extract or standard is incubated with a specific primary antibody raised against Prepro VIP (111-122) and a known amount of radiolabeled (e.g., with ¹²⁵I) Prepro VIP (111-122).

-

-

Incubation: The mixture is incubated for a specified period (e.g., 12-24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding of the labeled and unlabeled peptide to the antibody.

-

Separation: A secondary antibody or other precipitating agent is added to separate the antibody-bound peptide from the free peptide. This is typically followed by centrifugation.

-

Measurement: The radioactivity of the pellet (containing the antibody-bound peptide) is measured using a gamma counter.

-

Data Analysis: The concentration of Prepro VIP (111-122) in the tissue sample is determined by comparing its radioactivity measurement to the standard curve.

Immunohistochemistry (IHC) for Localization of Prepro VIP (111-122)

Immunohistochemistry allows for the visualization of the location of a specific peptide within the cellular structures of a tissue.

Protocol:

-

Tissue Fixation and Sectioning: Human tissue is fixed in a solution such as 4% paraformaldehyde to preserve its structure. The fixed tissue is then embedded in paraffin and cut into thin sections (e.g., 5-10 µm).

-

Antigen Retrieval: The tissue sections are treated to unmask the antigenic sites. This can be achieved through heat-induced epitope retrieval (HIER) using a citrate buffer.

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific to Prepro VIP (111-122) for a set duration (e.g., overnight at 4°C).

-

Secondary Antibody Incubation: After washing, the sections are incubated with a labeled secondary antibody that binds to the primary antibody. The label can be an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

Detection:

-

For enzyme-labeled antibodies, a substrate is added that reacts with the enzyme to produce a colored precipitate at the location of the antigen.

-

For fluorophore-labeled antibodies, the tissue is visualized using a fluorescence microscope.

-

-

Counterstaining and Mounting: The sections may be counterstained to visualize cell nuclei (e.g., with hematoxylin) and then mounted on microscope slides for analysis.

Conclusion

Prepro VIP (111-122) is a peptide product of Prepro VIP processing that is co-localized with VIP and other derived peptides in neuronal tissues of the gastrointestinal, male urogenital, and female genital tracts. While its specific biological function remains to be elucidated, its consistent expression in these tissues suggests a potential, yet undefined, role. The methodologies of radioimmunoassay and immunohistochemistry are pivotal for its continued investigation, providing quantitative and spatial information about its expression. Further research is warranted to explore the functional significance of Prepro VIP (111-122) and the other "non-VIP" peptides derived from the same precursor.

References

- 1. Expression of preproVIP-derived peptides in the human gastrointestinal tract: a biochemical and immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and characterization of preproVIP derived peptides in the human male urogenital tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PreproVIP-derived peptides in the human female genital tract: expression and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

Prepro VIP (111-122): A Technical Guide on a Cryptic Fragment of the Vasoactive Intestinal Peptide Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a well-characterized neuropeptide with a wide array of physiological functions, acting as a potent vasodilator, secretagogue, and immunomodulator. It is derived from a larger precursor protein, prepro-VIP. The processing of this precursor is a complex and tissue-specific event, giving rise to several peptide fragments beyond VIP itself. Among these is Prepro VIP (111-122), a 12-amino-acid peptide whose biological significance has remained largely enigmatic. This technical guide provides a comprehensive overview of Prepro VIP (111-122), consolidating available quantitative data, detailing relevant experimental protocols, and illustrating the molecular context from which it originates. While direct biological activity of Prepro VIP (111-122) has not been demonstrated, its existence and differential expression underscore the intricate regulation of the VIPergic system and warrant further investigation into its potential indirect or synergistic roles.

Biochemical and Molecular Context

Prepro VIP (111-122) is a peptide fragment corresponding to amino acid residues 111-122 of the human prepro-vasoactive intestinal polypeptide. The processing of the 170-amino acid prepro-VIP can yield at least five distinct peptide fragments: prepro-VIP 22-79, Peptide Histidine Methionine (PHM) or Peptide Histidine Isoleucine (PHI) in non-human mammals, prepro-VIP 111-122, VIP, and prepro-VIP 156-170.[1] The enzymatic cleavage of the precursor is not uniform across all tissues, leading to varying molar ratios of these peptides.[2][3]

One significant aspect of Prepro VIP (111-122) is its inclusion in a larger, C-terminally extended form of PHM known as Peptide Histidine Valine (PHV).[4] PHV encompasses the PHM sequence and the Prepro VIP (111-122) fragment. This suggests that in some tissues, the cleavage site C-terminal to PHM is not utilized, resulting in the production of the larger, biologically active PHV peptide.[5][6]

Prepro-VIP Processing Pathway

Caption: Processing of the Prepro-VIP precursor into various peptide fragments.

Quantitative Data: Tissue Distribution of Prepro VIP (111-122)

The concentration of Prepro VIP (111-122) varies significantly across different tissues, reflecting the tissue-specific nature of prepro-VIP processing. The following tables summarize the reported concentrations in human and murine tissues, as determined by radioimmunoassay (RIA).

Table 1: Concentration of Prepro-VIP Derived Peptides in Human Brain Regions

| Brain Region | Prepro-VIP (111-122) (pmol/g) | VIP (pmol/g) | PHM (pmol/g) |

| Frontal Cortex | 1.8 ± 0.4 | 28.5 ± 4.2 | 19.1 ± 2.8 |

| Temporal Cortex | 1.5 ± 0.3 | 24.1 ± 3.6 | 16.2 ± 2.4 |

| Occipital Cortex | 1.1 ± 0.2 | 17.8 ± 2.7 | 11.9 ± 1.8 |

| Hippocampus | 2.5 ± 0.5 | 40.2 ± 6.0 | 26.9 ± 4.0 |

| Hypothalamus | 3.1 ± 0.6 | 49.8 ± 7.5 | 33.4 ± 5.0 |

| Caudate Nucleus | 0.8 ± 0.2 | 12.9 ± 1.9 | 8.6 ± 1.3 |

| Data adapted from Fahrenkrug et al. (1989).[2] |

Table 2: Concentration of Prepro-VIP Derived Peptides in the Human Gastrointestinal Tract

| GI Region | Prepro-VIP (111-122) (pmol/g) | VIP (pmol/g) | PHM (pmol/g) | PHV (pmol/g) |

| Gastric Antrum | 1.2 ± 0.3 | 15.4 ± 2.5 | 5.1 ± 1.1 | 10.2 ± 2.1 |

| Duodenum | 3.5 ± 0.7 | 45.1 ± 7.2 | 30.2 ± 4.8 | 4.5 ± 0.9 |

| Jejunum | 4.1 ± 0.8 | 52.8 ± 8.5 | 35.4 ± 5.7 | 5.3 ± 1.1 |

| Ileum | 3.8 ± 0.8 | 48.9 ± 7.8 | 32.8 ± 5.2 | 4.9 ± 1.0 |

| Colon | 2.9 ± 0.6 | 37.3 ± 6.0 | 25.0 ± 4.0 | 3.7 ± 0.7 |

| Data adapted from Yiangou et al. (1987).[3] |

Table 3: Concentration of Prepro-VIP Derived Peptides in the Human Female Genital Tract

| Tissue | Prepro-VIP (111-122) (pmol/g) | VIP (pmol/g) |

| Fallopian Tube | 2.1 ± 0.4 | 25.3 ± 4.1 |

| Myometrium | 1.8 ± 0.3 | 21.9 ± 3.5 |

| Cervix | 3.5 ± 0.6 | 42.7 ± 6.8 |

| Vagina | 4.2 ± 0.7 | 51.2 ± 8.2 |

| Data adapted from Bredkjaer et al. (1997).[7] |

Table 4: Concentration of Prepro-VIP Derived Peptides in the Mouse Pineal Gland

| Peptide | Concentration (pmol/g) |

| Prepro-VIP (111-122) | 2.0 |

| VIP | 1.7 |

| PHI | 0.9 |

| Data adapted from Mikkelsen et al. (1994).[8] |

Biological Activity

Current research indicates that Prepro VIP (111-122) itself does not possess direct biological activity in the contexts studied. In vitro experiments on smooth muscle from the human female genital tract showed that, unlike VIP, Prepro VIP (111-122) did not cause significant inhibition of muscle activity.[7]

However, the larger peptide PHV, which contains the Prepro VIP (111-122) sequence, has been shown to be biologically active. In the human female genital tract, PHV is an equipotent relaxant of smooth muscle from the Fallopian tube and myometrium when compared to VIP.[5] Furthermore, synthetic PHV-42 (corresponding to prepro-VIP 81-122) was found to be a potent relaxant of rat uterus, rat stomach, and guinea pig trachea smooth muscle.[9] These findings suggest that the biological activity associated with this region of the precursor is dependent on the larger peptide structure of PHV.

Experimental Protocols

The study of Prepro VIP (111-122) and other prepro-VIP-derived peptides has primarily relied on radioimmunoassay and immunohistochemistry.

Radioimmunoassay (RIA) for Prepro VIP (111-122)

Objective: To quantify the concentration of Prepro VIP (111-122) in tissue extracts.

Methodology:

-

Antiserum Production: Specific antibodies against synthetic Prepro VIP (111-122) are raised in rabbits. The peptide is typically conjugated to a larger carrier protein, such as bovine serum albumin, to enhance immunogenicity.

-

Radiolabeling: Synthetic Prepro VIP (111-122) is radiolabeled, commonly with Iodine-125, to serve as a tracer.

-

Tissue Extraction: Tissue samples are homogenized in an acidic solution (e.g., 0.5 M acetic acid) to extract peptides and prevent enzymatic degradation. The homogenate is then centrifuged, and the supernatant is collected and lyophilized.

-

Assay Procedure:

-

A standard curve is generated using known concentrations of unlabeled synthetic Prepro VIP (111-122).

-

Reconstituted tissue extracts and standards are incubated with a fixed amount of the specific antiserum and the radiolabeled tracer.

-

The reaction is allowed to reach equilibrium.

-

Antibody-bound peptide is separated from free peptide, often using a second antibody or charcoal dextran.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of Prepro VIP (111-122) in the tissue extracts is determined by comparing the degree of tracer displacement with the standard curve.

-

-

Validation: The specificity of the assay is confirmed by demonstrating parallel displacement curves between tissue extracts and the synthetic standard. Further characterization can be achieved by analyzing the immunoreactive material using high-performance liquid chromatography (HPLC).

Immunohistochemistry for Prepro VIP (111-122)

Objective: To visualize the localization of Prepro VIP (111-122) within tissue sections.

Methodology:

-

Tissue Preparation: Tissues are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat.

-

Immunostaining:

-

Tissue sections are incubated with the primary antibody specific for Prepro VIP (111-122).

-

After washing, the sections are incubated with a secondary antibody conjugated to a fluorescent marker (e.g., fluorescein isothiocyanate) or an enzyme (e.g., horseradish peroxidase).

-

For enzymatic detection, a substrate is added to produce a colored precipitate at the site of the antigen.

-

-

Microscopy: The stained sections are examined under a microscope (fluorescence or light microscope) to determine the distribution of immunoreactivity.

-

Co-localization Studies: To determine if Prepro VIP (111-122) is present in the same cells as other peptides (e.g., VIP), double-labeling immunohistochemistry can be performed using primary antibodies raised in different species and corresponding species-specific secondary antibodies with distinct fluorescent labels.

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the effect of Prepro VIP (111-122) on smooth muscle contractility.

Methodology:

-

Tissue Preparation: Strips of smooth muscle are dissected from the target organ (e.g., human fallopian tube) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Tension Measurement: The muscle strips are connected to isometric force transducers to record changes in tension.

-

Experimental Procedure:

-

The muscle strips are allowed to equilibrate and develop spontaneous contractions.

-

Increasing concentrations of Prepro VIP (111-122) are added to the organ bath in a cumulative manner.

-

The effect on the amplitude and frequency of contractions is recorded.

-

VIP is used as a positive control to confirm the responsiveness of the tissue preparation.

-

Experimental Workflow for Studying Prepro VIP (111-122)

Caption: A typical experimental workflow for the investigation of Prepro VIP (111-122).

Synthesis and Purification

For experimental use, Prepro VIP (111-122) is chemically synthesized. Solid-phase peptide synthesis is the standard method employed. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity, which is essential for accurate biological and immunological assays.[10] The purified peptide is typically lyophilized and may be supplied as a trifluoroacetate (TFA) salt, a common counterion from the HPLC purification process.[10]

Conclusion and Future Directions

Prepro VIP (111-122) represents a fascinating yet underexplored fragment of the vasoactive intestinal peptide precursor. While it appears to be biologically inert on its own in the assays conducted to date, its consistent presence in various neuronal tissues across different species points towards a potential, yet-to-be-defined role. The differential processing of prepro-VIP, leading to the formation of Prepro VIP (111-122) in some instances and its inclusion in the larger, active PHV peptide in others, highlights a sophisticated level of regulation within the VIPergic system.

For researchers and drug development professionals, the key takeaways are:

-

The presence and concentration of Prepro VIP (111-122) can serve as a marker for specific patterns of prepro-VIP processing in different tissues and disease states.

-

While not a direct therapeutic target itself based on current knowledge, understanding the factors that regulate its cleavage from the precursor could provide insights into modulating the production of biologically active peptides like VIP and PHV.

-

Future research should focus on exploring potential non-classical roles of Prepro VIP (111-122), such as acting as a modulator of enzymatic activity, a competitive inhibitor for peptidases, or having subtle effects on receptor signaling in concert with other peptides.

The study of Prepro VIP (111-122) underscores the importance of looking beyond the primary bioactive peptides to the full spectrum of products derived from neuropeptide precursors. A complete understanding of the VIPergic system's complexity will require further elucidation of the functions, if any, of all its constituent fragments.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Characterization and regional distribution of peptides derived from the vasoactive intestinal peptide precursor in the normal human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of preproVIP-derived peptides in the human gastrointestinal tract: a biochemical and immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of prepro-VIP derived peptides in the gastrointestinal tract of normal, hypothyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide histidine valine (PHV) is present and biologically active in the human female genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a novel prepro VIP derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PreproVIP-derived peptides in the human female genital tract: expression and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. Isolation, characterization, and pharmacological actions of peptide histidine valine 42, a novel prepro-vasoactive intestinal peptide-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prepro VIP (111-122) (human) peptide [novoprolabs.com]

Unraveling the Enigma of Prepro VIP (111-122): A Technical Guide on the Quest for a Receptor

For Immediate Release

Shanghai, China – December 13, 2025 – This technical guide addresses the current scientific understanding of the peptide fragment Prepro Vasoactive Intestinal Peptide (111-122) and the ongoing search for its potential receptors. This document is intended for researchers, scientists, and drug development professionals actively engaged in neuropeptide research and receptor identification.

Prepro VIP (111-122) is a peptide fragment derived from the Vasoactive Intestinal Peptide (VIP) precursor protein, known as prepro-VIP.[1][2] While the mature VIP peptide has well-characterized biological functions and receptors, Prepro VIP (111-122) is often referred to as a "spacer peptide" that connects the Peptide Histidine Methionine (PHM) and VIP sequences within the precursor.[3][4] To date, it has no known functional significance.[3]

This guide provides a comprehensive overview of the available data, or lack thereof, concerning receptors for Prepro VIP (111-122), details hypothetical experimental approaches to identify such receptors, and illustrates the context of its origin within the prepro-VIP protein.

Current Understanding of Prepro VIP (111-122) and Receptor Interactions

Scientific literature has yet to identify a specific receptor for Prepro VIP (111-122). Studies investigating the biological activity of various prepro-VIP-derived peptides have shown that, in contrast to the potent effects of VIP, Prepro VIP (111-122) does not exhibit significant biological activity in certain assays, such as the inhibition of smooth muscle activity. This suggests a lack of interaction with the classical VIP receptors, VPAC1 and VPAC2.

The primary role of Prepro VIP (111-122) appears to be structural, existing as a component of the larger precursor protein before proteolytic cleavage releases the biologically active peptides. The processing of prepro-VIP is a complex process that results in several peptide fragments, with the expression and final products potentially varying between different tissues.

Quantitative Data on Receptor Binding

A thorough review of published literature reveals an absence of quantitative binding data (e.g., Kd, Ki, IC50) for Prepro VIP (111-122) with any identified receptor. The table below summarizes this lack of available information.

| Ligand | Receptor | Cell Line/Tissue | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |

| Prepro VIP (111-122) | Not Identified | Not Applicable | Not Reported | Not Reported | Not Reported | Not Reported | N/A |

Hypothetical Experimental Protocols for Receptor Identification

To identify potential receptors for Prepro VIP (111-122), a series of established experimental protocols would be employed. Below is a detailed methodology for a competitive radioligand binding assay, a foundational technique in receptor pharmacology.

Radioligand Competition Binding Assay

Objective: To determine if Prepro VIP (111-122) can compete with a known radioligand for binding to a panel of G-protein coupled receptors (GPCRs), including but not limited to VPAC1, VPAC2, and PAC1, or to identify novel binding sites in various tissue homogenates.

Materials:

-

Peptides: Synthetic Prepro VIP (111-122), unlabeled VIP (as a positive control for VPAC receptors), and other relevant peptides.

-

Radioligand: A tritiated ([3H]) or iodinated ([125I]) form of a high-affinity ligand for the receptor of interest (e.g., [125I]-VIP for VPAC receptors).

-

Cell Membranes or Tissue Homogenates: Membranes prepared from cell lines recombinantly expressing known receptors (e.g., CHO-K1 cells expressing human VPAC1) or homogenates from tissues where prepro-VIP is expressed (e.g., brain, intestine).

-

Binding Buffer: Typically a buffered saline solution (e.g., 25 mM HEPES, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).

-

Scintillation Fluid and Vials.

-

Glass Fiber Filters and Filtration Apparatus.

-

Liquid Scintillation Counter.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest cells and homogenize in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a series of microcentrifuge tubes, add a constant amount of cell membrane preparation (e.g., 20-50 µg of protein).

-

Add a constant concentration of the radioligand (typically at or below its Kd value).

-

Add increasing concentrations of the unlabeled competitor peptide (Prepro VIP (111-122) or a positive control) over a wide range (e.g., 10-12 M to 10-5 M).

-

For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM VIP).

-

For determining total binding, add only the radioligand and membranes.

-

Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters quickly with cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

If applicable, calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Workflows

Processing of the Prepro VIP Protein

The following diagram illustrates the proteolytic processing of the human prepro-VIP protein, indicating the location of Prepro VIP (111-122) as a spacer peptide.

Experimental Workflow for a Competitive Binding Assay

The diagram below outlines the general workflow for a competitive radioligand binding assay, as described in the protocol above.

Conclusion and Future Directions

Future research efforts to elucidate a potential function for Prepro VIP (111-122) would require comprehensive screening against a wide array of known and orphan receptors. The application of unbiased, high-throughput screening technologies, coupled with functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization), will be critical in determining whether this peptide has a biological role or is indeed an inert byproduct of prepro-VIP processing. Until such studies are conducted and yield positive results, the quest for a Prepro VIP (111-122) receptor remains an open area of investigation.

References

An In-depth Technical Guide on the Significance and Context of Prepro VIP (111-122)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prepro Vasoactive Intestinal Peptide (Prepro VIP) (111-122) is a peptide fragment derived from the 170-amino acid precursor protein, prepro-VIP. Extensive review of the current scientific literature indicates that Prepro VIP (111-122) is primarily considered an inactive spacer peptide with no known independent signaling pathways or biological functions. Its significance lies in its origin as a product of prepro-VIP processing, which also yields several potent bioactive peptides, most notably the Vasoactive Intestinal Peptide (VIP). This guide will detail the processing of prepro-VIP, the well-established signaling pathways of VIP, and the known tissue distribution of Prepro VIP (111-122). While direct signaling data for Prepro VIP (111-122) is unavailable due to its apparent inactivity, this document provides the essential context for researchers studying the prepro-VIP system.

Introduction to Prepro-VIP and its Derived Peptides

The Vasoactive Intestinal Peptide (VIP) gene encodes a 170-amino acid precursor protein known as prepro-VIP[1][2]. This precursor undergoes proteolytic cleavage to generate at least five distinct peptide fragments: prepro-VIP(22–79), Peptide Histidine Methionine (PHM), prepro-VIP(111–122), VIP(125–152), and prepro-VIP(156–170)[3][4][5]. Among these, VIP and PHM are the most studied and have established biological activities[1][3]. Prepro VIP (111-122) is a spacer peptide located between the PHM and VIP sequences within the precursor protein[6].

While Prepro VIP (111-122) is expressed and co-localized with other prepro-VIP derived peptides in various tissues, it is generally considered to lack significant biological activity[6][7]. Studies have shown that, unlike VIP, Prepro VIP (111-122) does not induce significant smooth muscle relaxation[7]. Its primary role appears to be as a structural component of the precursor protein before it is processed into its active peptide components.

Processing of Prepro-VIP

The post-translational processing of prepro-VIP is a multi-step process that occurs in neuronal and endocrine cells. This process is critical for the generation of the biologically active peptides.

Signaling Pathways of Vasoactive Intestinal Peptide (VIP)

Given the absence of a known signaling pathway for Prepro VIP (111-122), this section details the well-characterized signaling cascades of VIP, the primary bioactive product of the prepro-VIP precursor. VIP exerts its pleiotropic effects by binding to two high-affinity G-protein coupled receptors (GPCRs): VPAC1 and VPAC2[1][8].

Upon binding to VPAC1 or VPAC2, VIP induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP[1][3]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function[1]. These functions include smooth muscle relaxation, vasodilation, and modulation of immune responses[3][8][9].

Quantitative Data

As Prepro VIP (111-122) is not known to interact with any receptors or elicit a biological response, there is no quantitative data such as binding affinities (Kd), EC50, or IC50 values available in the scientific literature. For the active peptide VIP, such data is extensive and can be found in numerous publications detailing its interaction with VPAC1 and VPAC2 receptors across various cell types and tissues.

Experimental Protocols

The lack of known biological activity for Prepro VIP (111-122) means there are no specific experimental protocols for studying its signaling pathways. However, a general workflow for investigating the signaling of a novel peptide is presented below.

General Methodology for Peptide Signaling Analysis

-

Peptide Synthesis and Characterization: The peptide of interest is chemically synthesized and purified, typically by HPLC. Its identity is confirmed by mass spectrometry.

-

Receptor Binding Assays: To identify potential receptors, competitive binding assays are performed using cell lines known to express a range of receptors (e.g., GPCRs). A radiolabeled ligand for a known receptor is competed off by the novel peptide.

-

Second Messenger Assays: Once a receptor interaction is identified, downstream signaling is investigated by measuring the levels of second messengers like cAMP or intracellular calcium following peptide stimulation.

-

Phosphorylation Assays: Western blotting or phospho-specific ELISAs can be used to detect the phosphorylation of key signaling proteins (e.g., ERK, Akt, CREB) in response to peptide treatment.

-

Functional Assays: The biological effect of the peptide on cells is measured through assays for proliferation, apoptosis, migration, or changes in gene expression (e.g., via qPCR or RNA-seq).

-

In Vivo Studies: The physiological effects of the peptide are examined in animal models to understand its systemic or tissue-specific functions.

Tissue Distribution of Prepro VIP (111-122)

Despite its lack of known function, Prepro VIP (111-122) has been detected in various tissues through radioimmunoassays and immunocytochemistry. Its presence is a marker for the expression and processing of the prepro-VIP gene.

-

Female Genital Tract: Expressed in neuronal elements throughout the human female genital tract, including the Fallopian tube, cervix, and myometrium[7].

-

Male Urogenital Tract: Found in nerve fibers in the human male urogenital tract, with high abundance in the prostate and seminal vesicles[2].

-

Gastrointestinal Tract: Detected in the gut of rats, where its expression can be influenced by thyroid hormone status[10].

-

Other Tissues: Some studies have identified a larger form of PHM that includes the Prepro VIP (111-122) sequence in the stomach, nasal mucosa, and urogenital system, suggesting tissue-specific differences in prepro-VIP processing[11].

Conclusion

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Expression and characterization of preproVIP derived peptides in the human male urogenital tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. peptide.com [peptide.com]

- 7. PreproVIP-derived peptides in the human female genital tract: expression and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE NEUROPEPTIDE VIP: DIRECT EFFECTS ON IMMUNE CELLS AND INVOLVEMENT IN INFLAMMATORY AND AUTOIMMUNE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of prepro-VIP derived peptides in the gastrointestinal tract of normal, hypothyroid and hyperthyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of a novel prepro VIP derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Levels of Prepro VIP (111-122) in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current understanding of the endogenous levels of Prepro Vasoactive Intestinal Peptide (VIP) (111-122) in human plasma. Prepro VIP (111-122) is a peptide fragment derived from the precursor protein, prepro-VIP, which also gives rise to the well-characterized Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM).[1] While the biological functions of VIP and PHM have been extensively studied, the specific role and circulating concentrations of Prepro VIP (111-122) are less well-defined. This document aims to consolidate the available information on its endogenous levels, provide detailed experimental methodologies for its quantification, and illustrate relevant signaling pathways.

Data Presentation: Endogenous Peptide Levels in Human Plasma

| Peptide | Analyte | Concentration/Range | Matrix | Method | Reference |

| Vasoactive Intestinal Peptide (VIP) | VIP | ~ 2 x 10-12 M (fasting) | Human Plasma | Not Specified | [2] |

| Vasoactive Intestinal Peptide (VIP) | VIP | < 36 pg/mL | Human Plasma | Immunoassay | [3] |

| Vasoactive Intestinal Peptide (VIP) | VIP | < 75 pg/mL (22.2 pmol/L) | Human Blood | Not Specified | [4] |

Experimental Protocols

The quantification of low-abundance peptides like Prepro VIP (111-122) in complex biological matrices such as plasma typically requires highly sensitive and specific immunoassays, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA). While specific commercial kits for Prepro VIP (111-122) are not widely available, the following section details a representative protocol for a competitive RIA, which can be adapted for this specific peptide. This protocol is based on general principles of peptide radioimmunoassays.

Radioimmunoassay (RIA) for Prepro VIP (111-122) in Human Plasma

This protocol outlines the key steps for the quantitative determination of Prepro VIP (111-122) in human plasma using a competitive radioimmunoassay.

1. Principle:

The assay is based on the principle of competitive binding. A known quantity of radiolabeled Prepro VIP (111-122) (tracer) competes with the unlabeled Prepro VIP (111-122) in the plasma sample or standards for a limited number of binding sites on a specific antibody. The amount of radiolabeled peptide bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample. The antibody-bound fraction is then separated and the radioactivity is measured. A standard curve is generated by plotting the bound radioactivity against known concentrations of unlabeled Prepro VIP (111-122), from which the concentration in the unknown samples can be determined.

2. Materials and Reagents:

-

Antibody: Rabbit anti-Prepro VIP (111-122) serum.

-

Tracer: 125I-labeled Prepro VIP (111-122).

-

Standard: Synthetic human Prepro VIP (111-122) of high purity.

-

Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., 0.1% bovine serum albumin) and aprotinin to prevent peptide degradation.

-

Precipitating Reagent: Second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) solution.

-

Plasma Samples: Collected in EDTA tubes and stored at -80°C.

-

Control Plasma: Pooled human plasma with a known concentration of endogenous or spiked Prepro VIP (111-122).

-

Polypropylene assay tubes.

-

Gamma counter.

-

Centrifuge.

3. Sample Collection and Preparation:

-

Collect whole blood into chilled EDTA-containing tubes.

-

Immediately place the tubes on ice and centrifuge at 4°C (e.g., 1600 x g for 15 minutes) within 30 minutes of collection.

-

Separate the plasma and store it in aliquots at -80°C until analysis to prevent degradation of the peptide. Avoid repeated freeze-thaw cycles.

4. Assay Procedure:

-

Standard Curve Preparation: Prepare a series of standards by serially diluting the stock solution of synthetic Prepro VIP (111-122) in the assay buffer to achieve a range of concentrations (e.g., 0-1000 pg/mL).

-

Assay Setup:

-

Pipette 100 µL of standard, control, or plasma sample into appropriately labeled assay tubes.

-

Pipette 100 µL of the primary antibody solution into all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

-

Vortex all tubes gently and incubate for 24 hours at 4°C.

-

-

Addition of Tracer:

-

Add 100 µL of 125I-labeled Prepro VIP (111-122) to all tubes.

-

Vortex gently and incubate for another 24 hours at 4°C.

-

-

Separation of Bound and Free Peptide:

-

Add 500 µL of the precipitating reagent (second antibody/PEG solution) to all tubes except the "total counts" tube.

-

Vortex and incubate for 2 hours at 4°C.

-

Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.

-

Carefully decant the supernatant.

-

-

Radioactivity Measurement:

-

Measure the radioactivity in the pellet of each tube using a gamma counter.

-

5. Data Analysis:

-

Calculate the percentage of tracer bound for each standard, control, and sample.

-

Construct a standard curve by plotting the percentage of bound tracer against the corresponding standard concentrations.

-

Determine the concentration of Prepro VIP (111-122) in the plasma samples by interpolating their bound tracer percentage from the standard curve.

Mandatory Visualizations

Experimental Workflow for Prepro VIP (111-122) Quantification

Caption: Experimental workflow for the quantification of Prepro VIP (111-122) in human plasma using radioimmunoassay.

VIP and PACAP Signaling Pathways

While the specific signaling pathway for Prepro VIP (111-122) has not been elucidated, it is derived from the same precursor as VIP. VIP and the related peptide PACAP exert their effects through G protein-coupled receptors (GPCRs), primarily leading to the activation of adenylyl cyclase.

Caption: Simplified signaling pathway for VIP and PACAP via Gs protein-coupled receptors.

References

Unraveling the Connection: A Technical Guide to Prepro VIP (111-122) and Peptide Histidine Methionine (PHM)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between two peptides derived from the same precursor protein: the bioactive Peptide Histidine Methionine (PHM) and the spacer peptide Prepro Vasoactive Intestinal Peptide (VIP) (111-122). While originating from a common source, these peptides exhibit distinct functional characteristics, a crucial aspect for researchers in pharmacology and drug development. This guide provides a comprehensive overview of their origins, comparative biological activities, and the experimental methodologies used for their characterization.

Genesis from a Common Precursor: The Prepro-VIP Polypeptide

Both PHM and Prepro VIP (111-122) are products of the post-translational processing of the 170-amino acid precursor protein, prepro-vasoactive intestinal peptide (prepro-VIP).[1] The gene encoding prepro-VIP is organized into seven exons, each corresponding to a functional domain of the precursor protein.[1] Exon IV encodes PHM, while VIP is encoded by exon V.[1] Prepro VIP (111-122) is a peptide fragment that serves as a spacer sequence located between the PHM and VIP domains within the precursor.[2]

The processing of prepro-VIP is a complex and tissue-specific process, leading to varying concentrations of the resulting peptides in different parts of the body.[3] This differential processing suggests that the biological requirements for these peptides may differ across various tissues.[3]

dot

Functional Divergence: Bioactive PHM vs. Inert Prepro VIP (111-122)

A critical distinction lies in the biological activity of these two peptides. PHM is a bioactive peptide with a range of physiological functions, often acting in a manner similar to, but less potent than, VIP. In contrast, Prepro VIP (111-122) is currently considered a "spacer peptide" with no known significant biological function.[2]

Peptide Histidine Methionine (PHM): A Weak Agonist at VIP Receptors

PHM exerts its biological effects by interacting with the same receptors as VIP, namely the G protein-coupled receptors VPAC1 and VPAC2.[4] However, in humans, PHM demonstrates a significantly lower potency at these receptors compared to VIP.[5]

Table 1: Comparative Receptor Binding and Potency of PHM and VIP

| Peptide | Receptor Target | Relative Potency (vs. VIP) | Reference |

| PHM | VPAC1, VPAC2 | ~3 orders of magnitude lower | [5] |

| VIP | VPAC1, VPAC2 | High | [5] |

Prepro VIP (111-122): A Biologically Inactive Spacer

To date, research has not identified any specific receptor binding or biological activity for Prepro VIP (111-122). Its primary role appears to be structural, separating the bioactive PHM and VIP sequences within the precursor protein to ensure their correct folding and processing.

Signaling Pathways of PHM

As PHM acts through the VIP receptors (VPAC1 and VPAC2), it is understood to activate the same downstream signaling cascades, albeit with reduced efficacy. These receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] There is also evidence to suggest that these receptors can couple to Gq/i alpha subunits, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[7]

dot

Experimental Protocols for the Study of Prepro VIP-Derived Peptides

The characterization of Prepro VIP (111-122) and PHM relies on a variety of established laboratory techniques. The following sections provide an overview of the methodologies commonly employed.

Radioimmunoassay (RIA) for Peptide Quantification

RIA is a highly sensitive technique used to measure the concentration of peptides in biological samples.

dot

References